

Introduction: The Role of Vibrational Spectroscopy in Pharmaceutical Analysis

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Compound of Interest

Compound Name: **2,5-Dimethoxy-4-nitroaniline**

Cat. No.: **B167324**

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2,5-Dimethoxy-4-nitroaniline is a substituted aniline that serves as a key intermediate in the synthesis of various dyes and potentially in the development of pharmaceutical compounds.^[1] ^[2] Its molecular structure, containing nitro, amine, and methoxy functional groups on an aromatic ring, provides a distinct vibrational profile that is ideal for characterization by Fourier-Transform Infrared (FT-IR) spectroscopy. FT-IR spectroscopy is a powerful, non-destructive analytical technique that provides a unique molecular "fingerprint" by measuring the absorption of infrared radiation by a sample, which induces vibrations in its molecular bonds.^[3]^[4] This application note provides a detailed protocol for the characterization of **2,5-Dimethoxy-4-nitroaniline** using the potassium bromide (KBr) pellet transmission method and offers a guide to interpreting its FT-IR spectrum.

Part 1: Principles of FT-IR and Molecular Vibrations

When a molecule like **2,5-Dimethoxy-4-nitroaniline** is exposed to infrared radiation, its chemical bonds vibrate in specific ways, such as stretching and bending. The frequency of radiation required to induce these vibrations is dependent on the bond strength and the mass of the atoms involved.^[3] FT-IR spectroscopy measures the frequencies at which the sample absorbs this radiation. The resulting spectrum is a plot of absorbance or transmittance versus wavenumber (cm^{-1}), where specific peaks correspond to the vibrational modes of the molecule's functional groups.^[4]^[5]

For **2,5-Dimethoxy-4-nitroaniline**, the key functional groups that produce characteristic and identifiable peaks are:

- Primary Aromatic Amine (–NH₂): Exhibits distinct stretching and bending vibrations.
- Aromatic Nitro Group (–NO₂): Shows strong and characteristic symmetric and asymmetric stretching vibrations.
- Methoxy Groups (–OCH₃): Identified by C-H and C-O stretching modes.
- Substituted Aromatic Ring: Characterized by C=C and C-H vibrations.

By identifying these characteristic peaks, researchers can confirm the identity and purity of the compound.

Part 2: Experimental Protocol

This protocol details the preparation of a solid sample of **2,5-Dimethoxy-4-nitroaniline** for FT-IR analysis using the KBr pellet method. This technique involves dispersing the solid sample within an IR-transparent matrix of potassium bromide (KBr).^[6]

Materials and Equipment

- **2,5-Dimethoxy-4-nitroaniline** (≥98% purity)^[1]
- Spectroscopic grade Potassium Bromide (KBr), dried in an oven and stored in a desiccator.
- Agate mortar and pestle
- Hydraulic press with a pellet-forming die set
- FT-IR Spectrometer (e.g., Agilent Cary 630, PerkinElmer Spectrum Two, or equivalent)
- Analytical balance (4-place)
- Spatula and weighing paper

Step-by-Step Sample Preparation (KBr Pellet Method)

- Preparation: Thoroughly clean the agate mortar, pestle, and die set with a suitable solvent (e.g., ethanol) and ensure they are completely dry to prevent contamination.^[7]

- Weighing: On an analytical balance, accurately weigh approximately 1-2 mg of the **2,5-Dimethoxy-4-nitroaniline** sample. Separately, weigh 100-200 mg of dry, spectroscopic grade KBr.[6][8] The sample-to-KBr ratio should be between 0.5% and 1.0%. [9]
- Grinding & Mixing: Transfer the weighed KBr to the agate mortar and grind it for about a minute to create a fine powder. Add the **2,5-Dimethoxy-4-nitroaniline** sample to the mortar.
- Homogenization: Gently but thoroughly grind and mix the sample and KBr together for 3-5 minutes until a homogenous, fine powder is obtained. This step is critical to reduce particle size, which minimizes scattering of the IR beam and produces a high-quality spectrum.[9] Work quickly to minimize the absorption of atmospheric moisture by the hygroscopic KBr.[6]
- Pellet Formation: Transfer a portion of the mixture into the pellet die. Assemble the die and place it in the hydraulic press. Apply pressure (typically 8-10 tons) for several minutes to form a thin, transparent, or translucent pellet.[7][8]
- Pellet Inspection: Carefully remove the KBr pellet from the die. A high-quality pellet should be clear and free of cracks or cloudiness. Cloudiness can indicate insufficient grinding, excessive moisture, or an incorrect sample concentration.[10]

Data Acquisition

- Background Spectrum: Place the empty sample holder in the FT-IR spectrometer and run a background scan. This measures the spectrum of the ambient environment (e.g., CO₂, water vapor) and the instrument itself, which will be subtracted from the sample spectrum.
- Sample Spectrum: Place the KBr pellet containing the sample into the sample holder and acquire the FT-IR spectrum. Typically, the spectrum is recorded from 4000 cm⁻¹ to 400 cm⁻¹.
- Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Part 3: Data Interpretation and Spectral Analysis

The FT-IR spectrum of **2,5-Dimethoxy-4-nitroaniline** is interpreted by assigning the observed absorption bands to the vibrational modes of its specific functional groups.

Expected Vibrational Frequencies

The following table summarizes the characteristic absorption bands expected in the FT-IR spectrum of **2,5-Dimethoxy-4-nitroaniline**.

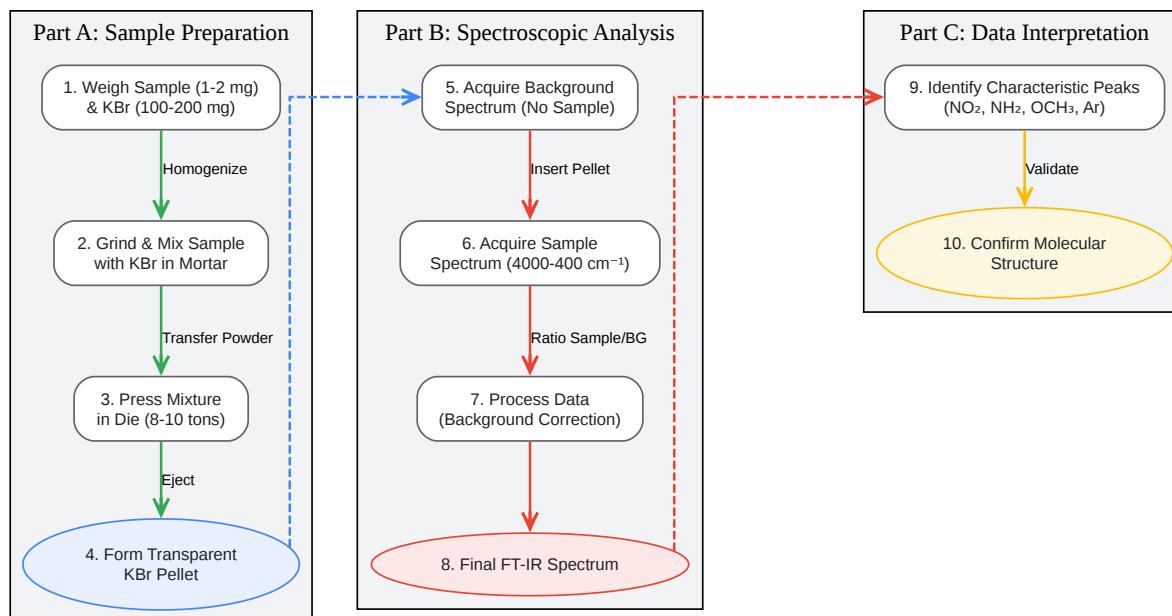
| Wavenumber Range (cm ⁻¹) | Functional Group | Vibrational Mode | Expected Intensity |
|--------------------------------------|--|------------------------------------|-------------------------|
| 3500 - 3300 | Primary Amine (Ar-NH ₂) | Asymmetric & Symmetric N-H Stretch | Medium (two bands) |
| 3100 - 3000 | Aromatic C-H | C-H Stretch | Medium to Weak |
| 2980 - 2850 | Methoxy (–OCH ₃) | C-H Stretch | Medium to Weak |
| 1650 - 1580 | Primary Amine (Ar-NH ₂) | N-H Bend (Scissoring) | Medium to Strong |
| 1600 - 1450 | Aromatic Ring | C=C Stretch | Medium (multiple bands) |
| 1550 - 1475 | Nitro Group (Ar-NO ₂) | Asymmetric N-O Stretch | Strong |
| 1360 - 1290 | Nitro Group (Ar-NO ₂) | Symmetric N-O Stretch | Strong |
| 1335 - 1250 | Aromatic Amine/Ether | Aromatic C-N Stretch | Strong |
| 1275 - 1200 | Aromatic Ether (Ar-O-CH ₃) | Asymmetric C-O-C Stretch | Strong |
| 1075 - 1020 | Aromatic Ether (Ar-O-CH ₃) | Symmetric C-O-C Stretch | Medium |
| 900 - 675 | Aromatic Ring | C-H Out-of-Plane Bend | Strong |

Analysis of Key Spectral Regions

- N-H Stretching Region ($3500 - 3300 \text{ cm}^{-1}$): The presence of a primary amine is confirmed by two distinct peaks in this region, corresponding to the asymmetric and symmetric N-H stretching vibrations.[11] These bands are typically sharper than the broad O-H bands from alcohols.[11]
- N-O Stretching Region ($1550 - 1290 \text{ cm}^{-1}$): The nitro group provides the most intense and easily identifiable peaks in the spectrum. Aromatic nitro compounds exhibit two very strong absorption bands: the asymmetric stretch at a higher frequency ($1550-1475 \text{ cm}^{-1}$) and the symmetric stretch at a lower frequency ($1360-1290 \text{ cm}^{-1}$).[12][13][14] The presence of this distinct pair of strong bands is a primary indicator for the nitro functionality.
- Fingerprint Region ($1650 - 600 \text{ cm}^{-1}$): This region contains a wealth of structural information.
 - The N-H bending vibration of the primary amine appears around 1620 cm^{-1} .[11]
 - Aromatic C=C stretching bands are observed between $1600-1450 \text{ cm}^{-1}$.
 - The strong C-N stretch of the aromatic amine and the C-O stretch of the methoxy groups are expected between 1335 cm^{-1} and 1200 cm^{-1} , often appearing as strong, complex bands.[11]
 - The out-of-plane C-H bending bands below 900 cm^{-1} are characteristic of the substitution pattern on the benzene ring.

Part 4: Workflow Visualization

The following diagram illustrates the complete workflow for the FT-IR characterization of **2,5-Dimethoxy-4-nitroaniline**.

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Caption: Workflow for FT-IR analysis of **2,5-Dimethoxy-4-nitroaniline**.

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